Para-Methoxy vs. Para-Hydroxy Terminal Sulfonamide: Predicted Impact on Kinase Binding Affinity Based on Class SAR
The target compound differs from the most potent reported analog, compound 8u (para-hydroxybenzenesulfonamide), by a single O-methylation at the para position of the terminal phenyl ring. In the published class SAR, compound 8u demonstrated V600E-B-RAF IC50 of 39.9 nM and C-RAF IC50 of 19.0 nM, with antiproliferative IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7) [1]. The methoxy group is bulkier, more lipophilic (clogP increase estimated at ~0.6 units), and loses the hydrogen-bond donor that was identified as critical for activity in this series. While direct experimental data for the target compound are not available in the peer-reviewed literature, class-level SAR indicates that 4-methoxy substitution typically reduces RAF inhibitory potency by 5- to 50-fold relative to 4-hydroxy in related chemotypes [2].
| Evidence Dimension | Predicted V600E-B-RAF kinase inhibitory potency (IC50) vs. closest published active analog |
|---|---|
| Target Compound Data | Not experimentally determined; predicted range >200 nM based on class SAR for 4-methoxy substitution |
| Comparator Or Baseline | Compound 8u (para-hydroxybenzenesulfonamide analog): V600E-B-RAF IC50 = 39.9 nM; C-RAF IC50 = 19.0 nM |
| Quantified Difference | Estimated ≥5-fold reduction in potency based on loss of H-bond donor and increased steric bulk (class inference only) |
| Conditions | Biochemical kinase inhibition assay; recombinant V600E-B-RAF and C-RAF enzymes; data from Abdel-Maksoud et al. 2015 [1] |
Why This Matters
Procurement decisions for kinase-targeted research must account for the predicted potency gap: compound 8u's verified sub-50 nM RAF IC50 provides a benchmark, and the target compound's 4-methoxy group is expected to produce weaker inhibition, making it more suitable as a negative-control or selectivity-profiling probe rather than a primary inhibitor candidate.
- [1] Abdel-Maksoud MS, El-Gamal MI, Gamal El-Din MM, et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-463. DOI: 10.1016/j.ejmech.2015.03.065. View Source
- [2] Abdel-Maksoud MS, El-Gamal MI, Lee BS, et al. Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. J Med Chem. 2021;64(10):6877-6896. DOI: 10.1021/acs.jmedchem.1c00050. View Source
